Acutissimin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

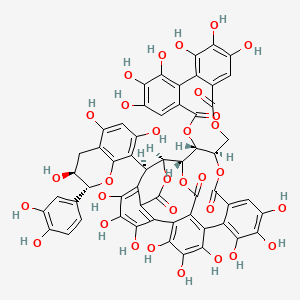

Acutissimin a belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

科学研究应用

Antitumor Activity

Acutissimin A has demonstrated remarkable antitumor properties, being reported as 250 times more effective than Etoposide, a commonly used chemotherapeutic agent, in inhibiting the growth of cancerous tumors. This efficacy has been observed across multiple studies targeting various cancer cell lines, including malignant melanoma and medulloblastoma .

Table 1: Comparative Efficacy of this compound and Etoposide

| Compound | Effectiveness (relative to control) | Cancer Type |

|---|---|---|

| This compound | 250 times more effective | Various (e.g., melanoma) |

| Etoposide | Baseline (control) | Various (e.g., lung, testicular) |

Pharmaceutical Applications

Beyond its antitumor properties, this compound is being investigated for potential applications in various therapeutic areas:

- Antiviral Activity : Preliminary research suggests that tannins, including this compound, may exhibit antiviral properties against several viruses. The compound's ability to interact with viral capsid proteins could inhibit viral replication .

- Antioxidant Properties : The antioxidant nature of this compound contributes to its potential in preventing oxidative stress-related diseases .

- Gastrointestinal Health : Tannins have been traditionally used to treat gastrointestinal issues due to their protective effects on the intestinal lining .

Case Studies and Research Findings

Several studies have explored the formation and efficacy of this compound:

- Formation in Wine : Research conducted at the Institut Européen de Chimie et Biologie revealed that this compound is formed during the winemaking process when oak tannins interact with flavonoids from grapes. This discovery highlighted the compound's presence in oak-aged red wines .

- Synthesis Challenges : Initial attempts to synthesize this compound in laboratories yielded low concentrations (3.7%), but advancements have led to formulations containing up to 87% this compound, enhancing its potential for therapeutic use .

属性

CAS 编号 |

108906-66-7 |

|---|---|

分子式 |

C56H38O31 |

分子量 |

1206.9 g/mol |

IUPAC 名称 |

(1R,2R,20R,42S,46S)-46-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C56H38O31/c57-15-2-1-10(3-17(15)59)47-22(64)4-11-16(58)8-18(60)27(48(11)84-47)32-31-34-30(43(73)46(76)44(31)74)29-33-28(41(71)45(75)42(29)72)26-14(7-21(63)37(67)40(26)70)53(78)83-23-9-82-52(77)12-5-19(61)35(65)38(68)24(12)25-13(6-20(62)36(66)39(25)69)54(79)85-49(23)51(87-56(33)81)50(32)86-55(34)80/h1-3,5-8,22-23,32,47,49-51,57-76H,4,9H2/t22-,23+,32+,47+,49+,50-,51-/m0/s1 |

InChI 键 |

DRHVFLXLYQESEQ-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

规范 SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

同义词 |

acutissimin A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。